Truncated Bid, commonly referred to as tBID, is a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis, particularly in the context of mitochondrial signaling. It is derived from the full-length Bid protein, which is cleaved by caspase-8 in response to death receptor signaling. The resulting tBID fragment translocates to the outer mitochondrial membrane, where it exerts its pro-apoptotic effects. Structurally, tBID consists of a BH3 domain that is essential for its interaction with other Bcl-2 family proteins, facilitating the release of cytochrome c from mitochondria and initiating the apoptotic cascade .
The biological activity of tBID is primarily associated with its role in apoptosis. Upon translocation to the mitochondria, tBID promotes:
tBID can be synthesized through various methods:
tBID has several important applications in research and potential therapeutic contexts:
Studies investigating the interactions of tBID focus on its binding affinities and functional consequences:
tBID shares structural and functional similarities with several other members of the Bcl-2 family. Key compounds include:
| Compound | Description | Unique Features |
|---|---|---|
| Full-length Bid | Precursor to tBID; functions as an anti-apoptotic protein until cleaved | Contains additional domains not present in tBID |
| BAX | Pro-apoptotic protein that promotes MOMP | Directly forms pores in the mitochondrial membrane |
| BAK | Similar to BAX; essential for cytochrome c release | Forms oligomers upon activation |
| Bcl-X_L | Anti-apoptotic protein that inhibits apoptosis | Sequesters pro-apoptotic proteins like tBID |
tBID is unique due to its specific role as a cleaved product that directly facilitates apoptosis through mitochondrial interactions while also being a critical link between extrinsic and intrinsic apoptotic pathways .
The Bcl-2 homology 3 domain of truncated Bcl-2 homology 3 interacting-domain death agonist represents a critical structural motif that governs protein-protein interactions within the Bcl-2 family [1]. This domain consists of a conserved nine to sixteen amino acid sequence that forms an amphipathic alpha-helix, with the core structure defined by the seven amino acid motif leucine-xxx-xxx-glycine-aspartate-glutamate, where x represents any amino acid [16]. The Bcl-2 homology 3 domain architecture in truncated Bcl-2 homology 3 interacting-domain death agonist spans residues 90-98, comprising helix alpha-3 in the overall protein structure [20].
The conservation patterns within the Bcl-2 homology 3 domain reveal specific structural requirements for functional activity [16]. The most conserved leucine and aspartic acid residues of the core domain are particularly important for interactions with pro-survival proteins [16]. The leucine residue becomes buried in the protein-protein interface and packs against conserved residues of pro-survival proteins, while the solvent-exposed aspartate forms ionic interactions with conserved arginine residues in the Bcl-2 homology 1 domain of pro-survival proteins [16].
In truncated Bcl-2 homology 3 interacting-domain death agonist, the Bcl-2 homology 3 domain exhibits specific residue composition that includes both hydrophobic and charged amino acids [1]. Key hydrophobic residues such as isoleucine-86, alanine-87, leucine-90, valine-93, and glycine-94 face toward membrane surfaces during membrane association, while charged or polar residues including aspartate-81, arginine-84, arginine-88, glutamine-92, and aspartate-95 face away from membrane surfaces for potential electrostatic interactions with other proteins [1].
The generation of truncated Bcl-2 homology 3 interacting-domain death agonist occurs through proteolytic cleavage of full-length Bcl-2 homology 3 interacting-domain death agonist at specific recognition sequences [8]. Caspase-8 represents the primary protease responsible for this cleavage, recognizing the aspartate-60 site within an unstructured loop region of the protein [29] [30]. The cleavage occurs at the leucine-glutamate-threonine-aspartate motif, which corresponds to the optimal recognition sequence for caspase-8 activity [27].
Additional cleavage sites have been identified within the Bcl-2 homology 3 interacting-domain death agonist sequence [29] [30]. Granzyme B cleaves the protein at aspartate-75, while caspase-3 can target aspartate-60 under certain conditions [29]. Some studies have also reported potential cleavage at aspartate-55 by caspase-3, though this occurs with lower efficiency [30]. The specific sequence context surrounding these cleavage sites influences protease recognition and processing efficiency.
The cleavage process results in the formation of two distinct fragments: a seven kilodalton amino-terminal fragment and a fifteen kilodalton carboxy-terminal fragment that constitutes truncated Bcl-2 homology 3 interacting-domain death agonist [1] [8]. The cleavage exposes a glycine residue at the newly formed amino terminus of truncated Bcl-2 homology 3 interacting-domain death agonist, which can undergo myristoylation to facilitate mitochondrial targeting [15].
The carboxy-terminal region of truncated Bcl-2 homology 3 interacting-domain death agonist encompasses residues from glycine-61 to aspartate-195, representing the functional fifteen kilodalton fragment generated by caspase-8 cleavage [1] [9]. This region contains six well-defined alpha-helices designated as alpha-3 through alpha-8, which preserve much of the structural organization found in the full-length protein [1].
The carboxy-terminal structure includes several critical functional elements [1]. Helices alpha-6 and alpha-7 form the hydrophobic core region that facilitates membrane association and targeting to mitochondrial outer membranes [22]. These helices contain predominantly hydrophobic residues that enable interaction with lipid environments while maintaining amphipathic characteristics that prevent complete membrane insertion [1].
The carboxy-terminal tail region, spanning residues serine-188 through aspartate-195, exhibits significant structural flexibility [1]. Nuclear magnetic resonance studies have revealed that this region experiences multiple conformational states, as evidenced by the presence of distinct resonance peaks with varying intensities [1]. This flexibility may contribute to the protein's ability to undergo conformational changes upon membrane association and facilitate interactions with other Bcl-2 family members.
Solution nuclear magnetic resonance structural characterization of truncated Bcl-2 homology 3 interacting-domain death agonist in 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] micelles has provided detailed atomic-level insights into the membrane-associated state of this pro-apoptotic protein [1]. The nuclear magnetic resonance structure reveals that truncated Bcl-2 homology 3 interacting-domain death agonist adopts a monomeric conformation with six well-defined alpha-helices in the micelle environment [1] [3].
Table 1: Structural Statistics of Human truncated Bcl-2 homology 3 interacting-domain death agonist in 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] Micelles [1]
| Parameter | Value |
|---|---|
| Distance Restraints (Å) | |
| Nuclear Overhauser Effect (930) | 0.021 ± 0.003 |
| Intraresidual Nuclear Overhauser Effect (180) | 0.007 ± 0.007 |
| Sequential Nuclear Overhauser Effect (298) | 0.018 ± 0.003 |
| Medium range (451) | 0.025 ± 0.006 |
| Hydrogen bonds (80) | 0.028 ± 0.004 |
| Paramagnetic relaxation enhancement (137) | 0.017 ± 0.006 |
| Dihedral angle restraints (°) | 0.207 ± 0.050 |
| φ (72) | 0.157 ± 0.054 |
| ψ (72) | 0.241 ± 0.070 |
| Coordinate precision backbone (Å) | 3.64 ± 1.37 |
| Heavy atoms (Å) | 4.24 ± 1.36 |
| Ramachandran plot most favored regions | 79.0 ± 2.3% |
The nuclear magnetic resonance data demonstrates that truncated Bcl-2 homology 3 interacting-domain death agonist maintains near-complete backbone assignments, with 125 of 131 non-proline backbone amides successfully assigned [1]. The secondary structure analysis reveals six alpha-helices: alpha-3 (residues 79-95), alpha-4 (residues 105-114), alpha-5 (residues 127-136), alpha-6 (residues 143-160), alpha-7 (residues 167-179), and alpha-8 (residues 182-189) [1].
Backbone dynamics measurements using nitrogen-15 relaxation parameters provide insights into the molecular motion and membrane interactions [1]. The average longitudinal relaxation time and transverse relaxation time for rigid helical regions at 800 megahertz frequency are 1.55 ± 0.21 seconds and 38.2 ± 4.1 milliseconds, respectively [1]. The calculated ratio gives an estimated rotational correlation time of 16.0 nanoseconds, equivalent to a globular protein with molecular mass of 43 kilodaltons in solution [1].
Crystal structure determination of truncated Bcl-2 homology 3 interacting-domain death agonist has proven challenging due to the protein's inherent membrane-associating properties and conformational flexibility [1]. Unlike the well-characterized solution nuclear magnetic resonance structure in membrane mimics, no high-resolution crystal structures of isolated truncated Bcl-2 homology 3 interacting-domain death agonist have been reported in the literature [1] [3].
The structural challenges associated with crystallization arise from several factors [1]. The protein's tendency to aggregate in aqueous solution without membrane mimics presents difficulties for conventional crystallization approaches [9]. Additionally, the extended conformation adopted by truncated Bcl-2 homology 3 interacting-domain death agonist in membrane environments, characterized by limited inter-helical contacts, reduces the structural constraints necessary for crystal lattice formation [1].
Comparative structural analysis has been performed using the available nuclear magnetic resonance structure and homology modeling approaches [14]. The fold of truncated Bcl-2 homology 3 interacting-domain death agonist resembles pore-forming bacterial toxins and shows structural similarity to Bcl-xL, despite limited sequence homology beyond the sixteen-residue Bcl-2 homology 3 domain [14] [19]. The overall structure preserves the characteristic Bcl-2 family fold with central hydrophobic helices surrounded by amphipathic helices [14] [19].
The helical organization of truncated Bcl-2 homology 3 interacting-domain death agonist reveals a distinctive structural arrangement that facilitates membrane association and protein-protein interactions [1]. The six alpha-helices do not pack into a compact fold but instead form an extended structure with a C-shaped configuration when associated with membrane mimics [1] [3].
Table 2: Helical Characteristics of truncated Bcl-2 homology 3 interacting-domain death agonist [1]
| Helix | Residue Range | Length (residues) | Structural Features |
|---|---|---|---|
| Alpha-3 | 79-95 | 17 | Contains Bcl-2 homology 3 domain |
| Alpha-4 | 105-114 | 10 | Connected by flexible loop to alpha-5 |
| Alpha-5 | 127-136 | 10 | Shortened compared to full-length protein |
| Alpha-6 | 143-160 | 18 | Core hydrophobic helix |
| Alpha-7 | 167-179 | 13 | Core hydrophobic helix |
| Alpha-8 | 182-189 | 8 | Carboxy-terminal helix |
The topological arrangement of these helices creates distinct functional surfaces [1]. One face of the structure, oriented toward membrane interfaces, displays dominant hydrophobic patches corresponding to residues that interact strongly with lipid environments [1]. The opposite face presents charged and polar surfaces, including the Bcl-2 homology 3 domain region, which remains accessible for protein-protein interactions [1].
Helices alpha-6 and alpha-7 form the central hydrophobic core and exhibit more extensive membrane embedding compared to other helical regions [1] [22]. These helices show shorter nitrogen-15 transverse relaxation times and higher longitudinal-to-transverse relaxation ratios, indicating restricted molecular motion consistent with deeper membrane penetration [1]. The amphipathic nature of all helices prevents complete membrane insertion while facilitating stable membrane association [1] [38].
The transition from full-length Bcl-2 homology 3 interacting-domain death agonist to truncated Bcl-2 homology 3 interacting-domain death agonist involves significant conformational rearrangements that activate the protein's pro-apoptotic function [8] [11]. Caspase-8 mediated cleavage at aspartate-60 generates two fragments that initially remain associated through hydrophobic interactions but undergo subsequent structural changes upon membrane encounter [8] [15].
The most significant conformational change occurs in the region corresponding to helix alpha-5 [1]. In truncated Bcl-2 homology 3 interacting-domain death agonist, this helix becomes shortened compared to the full-length protein, with residues serine-119 through aspartate-126 adopting a flexible loop conformation rather than maintaining rigid helical structure [1]. This extended loop between helices alpha-4 and alpha-5 contains numerous charged residues including arginine-118, glutamate-120, glutamate-121, aspartate-122, arginine-123, arginine-125, and aspartate-126 [1].
The conformational rearrangements facilitate the release of structural constraints that maintain the Bcl-2 homology 3 domain in an inactive state in the full-length protein [15]. The amino-terminal fragment, which contains helix-1 and helix-2, normally sequesters the Bcl-2 homology 3 domain through intramolecular interactions [15]. Cleavage disrupts these inhibitory contacts and allows the Bcl-2 homology 3 domain to become available for interactions with other Bcl-2 family members [15].
Post-cleavage structural studies have demonstrated that truncated Bcl-2 homology 3 interacting-domain death agonist undergoes additional conformational changes at membrane interfaces [11]. These changes represent a prerequisite for interaction with Bax and constitute a novel regulatory step that can be modulated to promote or inhibit mitochondrial outer membrane permeabilization [11].
The extended C-shaped configuration represents the characteristic three-dimensional architecture adopted by truncated Bcl-2 homology 3 interacting-domain death agonist in membrane-associated states [1] [13]. This conformation differs markedly from the compact globular fold typical of soluble Bcl-2 family members and reflects the protein's adaptation to membrane environments [1].
Paramagnetic relaxation enhancement measurements provide critical distance constraints that define the C-shaped structure [1]. The amino-terminal and carboxy-terminal regions of truncated Bcl-2 homology 3 interacting-domain death agonist approach each other closely but maintain no direct atomic contact, creating the characteristic curved architecture [1]. Spin labeling experiments at positions serine-78, glutamine-136, and glutamine-180 reveal weak enhancement patterns consistent with this extended but closed conformation [1].
The C-shaped configuration optimizes membrane association while preserving functional domain accessibility [1]. The concave face of the structure, enriched in hydrophobic residues, orients toward membrane surfaces to maximize lipid interactions [1]. Simultaneously, the convex face presents charged and polar regions, including the Bcl-2 homology 3 domain, for interactions with other proteins [1].
Structural modeling indicates that this configuration allows simultaneous membrane anchoring and protein recognition functions [1] [13]. The extended nature of the structure spans sufficient membrane surface area to provide stable association while maintaining the Bcl-2 homology 3 domain in an orientation conducive to binding target proteins such as Bax and Bak [1]. This architectural arrangement supports the "on the membrane" binding mode for truncated Bcl-2 homology 3 interacting-domain death agonist interactions with effector proteins [1].
Truncated Bcl-2 homology 3 interacting-domain death agonist exhibits extensive interactions with lipid micelles, as demonstrated through nuclear magnetic resonance spectroscopy studies using 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] micelles [1]. All six alpha-helices of the protein participate in micelle interactions, with twenty-eight specific residues showing direct nuclear Overhauser effect contacts with micelle protons [1].
Table 3: Micelle-Interacting Residues of truncated Bcl-2 homology 3 interacting-domain death agonist [1]
| Helix | Interacting Residues | Characteristics |
|---|---|---|
| Alpha-3 | Ile-86, Ala-87, Leu-90, Val-93, Gly-94 | Bcl-2 homology 3 domain membrane contacts |
| Alpha-4 | Val-106, Leu-109, Ala-110, Leu-113 | Moderate micelle interaction |
| Alpha-5 | Leu-127, Leu-131, Leu-135 | Limited membrane penetration |
| Alpha-6 | Leu-149, Leu-153, Ala-156, Lys-157, Val-159, Ala-160 | Strong membrane embedding |
| Alpha-7 | Leu-167, Arg-168, Phe-171, His-172, Val-175, Asn-179 | Strong membrane embedding |
| Alpha-8 | Leu-182, Val-186 | Moderate micelle interaction |
The interaction patterns reveal that helices alpha-6 and alpha-7 demonstrate the most extensive micelle embedding, as evidenced by higher relative nuclear Overhauser effect intensities and shorter nitrogen-15 transverse relaxation times [1]. These helices also include positively charged residues such as lysine-157, arginine-168, and histidine-172 that interact with micelle head groups, preventing complete burial within the hydrophobic core [1].
The Bcl-2 homology 3 domain-containing helix alpha-3 shows significant micelle interactions, contrary to previous models suggesting this domain remains exposed above membrane surfaces [1]. The hydrophobic face of this helix, including residues isoleucine-86, alanine-87, leucine-90, valine-93, and glycine-94, orients toward the micelle while charged residues face the aqueous environment [1].
Solvent paramagnetic relaxation enhancement experiments confirm the membrane topology by demonstrating limited water accessibility for lipid-embedded residues and strong paramagnetic enhancement for water-exposed regions [1]. These studies support a model where truncated Bcl-2 homology 3 interacting-domain death agonist associates with micelles through amphipathic helix insertion parallel to the membrane surface [1].
Studies using lipid bilayer systems have provided complementary insights into the membrane association patterns of truncated Bcl-2 homology 3 interacting-domain death agonist [9] [38]. Solid-state nuclear magnetic resonance investigations demonstrate that the protein associates with lipid bilayers with helices oriented parallel to the membrane surface, without trans-membrane helix insertion [9] [38].
The solid-state nuclear magnetic resonance polarization inversion with spin exchange at the magic angle spectrum reveals that all amide resonances center at nitrogen-15 chemical shifts of 70-90 parts per million and proton-nitrogen-15 dipolar coupling frequencies of 0-5 kilohertz [38]. These spectral characteristics correspond to nitrogen-hydrogen bonds oriented parallel to the bilayer surface, with no intensity observed at frequencies associated with trans-membrane helices [38].
Lipid bilayer association studies indicate that truncated Bcl-2 homology 3 interacting-domain death agonist binding destabilizes membrane structure through mechanisms similar to antimicrobial peptides [38]. The protein promotes membrane permeabilization by inducing negative membrane curvature and disrupting bilayer integrity [10]. This membrane-destabilizing activity occurs independently of interactions with other Bcl-2 family members and represents an intrinsic property of the membrane-bound protein [10].
The association with specific lipid components, particularly cardiolipin, plays a crucial role in targeting truncated Bcl-2 homology 3 interacting-domain death agonist to mitochondrial membranes [10] [22]. Helix alpha-6 contains lysine residues at positions 157 and 158 that mediate electrostatic interactions with cardiolipin, facilitating both membrane targeting and the disruption of mitochondrial bioenergetics [22]. These interactions represent key determinants of the protein's pro-apoptotic activity and provide specificity for mitochondrial membrane targeting [22].